molecular formula C15H14BrNO2 B2645345 2-{(E)-[(3-bromophenyl)imino]methyl}-6-ethoxyphenol CAS No. 405285-84-9

2-{(E)-[(3-bromophenyl)imino]methyl}-6-ethoxyphenol

Cat. No. B2645345
CAS RN: 405285-84-9
M. Wt: 320.186
InChI Key: CCLIJWXEGKZGHX-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-{(E)-[(3-bromophenyl)imino]methyl}-6-ethoxyphenol” is a biochemical used for proteomics research . It has a molecular formula of C15H14BrNO2 and a molecular weight of 320.18 .


Synthesis Analysis

The compound was prepared by refluxing a mixture of a solution containing 3-ethoxysalicylaldehyde (0.5 g, 3 mmol) in 20 mL ethanol and a solution containing 4-bromoaniline (0.52 g, 3 mmol) in 20 mL ethanol .


Molecular Structure Analysis

The X-ray diffraction and FT-IR analyses of the title compound reveal the existence of enol form in the solid state . The non-covalent CAHu0002 u0002 u0002p and inter-molecular hydrogen bonding interactions assemble the supramolecular structure of the title compound by forming 4-connected (4,4)-net in Wells nomenclature .

Scientific Research Applications

Spectroscopic and Structural Characterization

  • Spectroscopic and XRD Analysis : The compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was synthesized and characterized through spectroscopic (FT-IR, UV–Vis) and single crystal X-ray diffraction techniques. The study explored its intermolecular contacts using Hirshfeld surfaces and fingerprint plots. Density Functional Theory (DFT) was used for molecular electrostatic potential, Fukui function, nonlinear optical properties, and natural bond orbital analyses (Demircioğlu et al., 2019).

  • Tautomerism and Supramolecular Structure : Another study focused on the compound (E)-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, mainly examining tautomerism in solvent media and the solid state, as well as the supramolecular network formed through stacking interactions and hydrogen bonding. DFT method and experimental techniques such as X-ray diffraction and spectroscopy were employed to characterize the molecular structure and spectroscopic properties (Albayrak et al., 2011).

Interaction with Biological Molecules

  • Molecular Docking Studies : The synthesis and characterization of variants of this compound have led to molecular docking studies to understand the nature of binding with DNA and other biological targets. These studies contribute to the understanding of the biological activity and potential therapeutic applications of such compounds (Demircioğlu, 2021).

Theoretical and Computational Insights

  • DFT and Molecular Modeling : Computational methods like DFT have been extensively used to analyze the chemical activity, molecular structure, and interactions of these compounds. Studies include NLO (Nonlinear Optical) properties, MEP (Molecular Electrostatic Potential), and NBO (Natural Bond Orbital) analysis. Such computational insights are crucial for designing molecules with desired properties and understanding their behavior at the molecular level (Ashfaq et al., 2022).

properties

IUPAC Name

2-[(3-bromophenyl)iminomethyl]-6-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-2-19-14-8-3-5-11(15(14)18)10-17-13-7-4-6-12(16)9-13/h3-10,18H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLIJWXEGKZGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{(E)-[(3-bromophenyl)imino]methyl}-6-ethoxyphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.